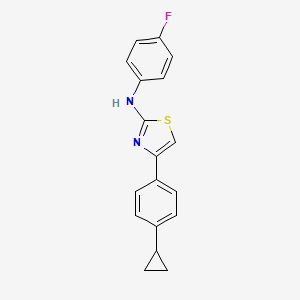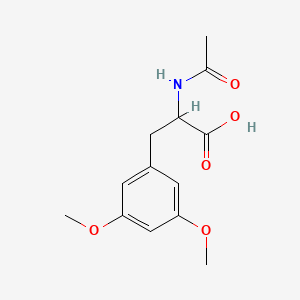
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a bromocyclohexyl group connected via an oxy-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene typically involves the following steps:
Bromination of Cyclohexane: Cyclohexane is brominated to form 2-bromocyclohexane using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-Bromocyclohexyl Methanol: 2-Bromocyclohexane is then reacted with formaldehyde in the presence of a base to form 2-bromocyclohexyl methanol.
Etherification: The final step involves the reaction of 2-bromocyclohexyl methanol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 1-(((2-Hydroxycyclohexyl)oxy)methyl)-2-fluorobenzene, 1-(((2-Cyanocyclohexyl)oxy)methyl)-2-fluorobenzene, or 1-(((2-Aminocyclohexyl)oxy)methyl)-2-fluorobenzene.
Oxidation: Formation of 1-(((2-Oxocyclohexyl)oxy)methyl)-2-fluorobenzene or 1-(((2-Carboxycyclohexyl)oxy)methyl)-2-fluorobenzene.
Reduction: Formation of 1-(((Cyclohexyloxy)methyl)-2-fluorobenzene.
Applications De Recherche Scientifique
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-4-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene
Uniqueness: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H16BrFO |
|---|---|
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
1-[(2-bromocyclohexyl)oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2 |
Clé InChI |
OWJDMPYALSDQST-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OCC2=CC=CC=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
![8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde](/img/structure/B13479535.png)
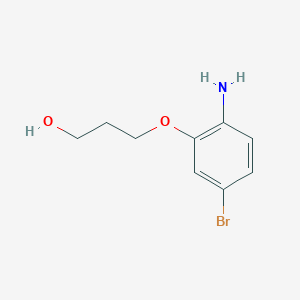
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
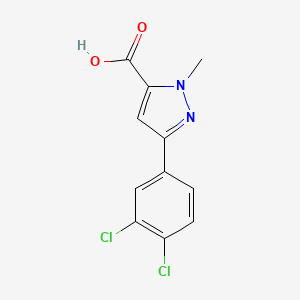
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)

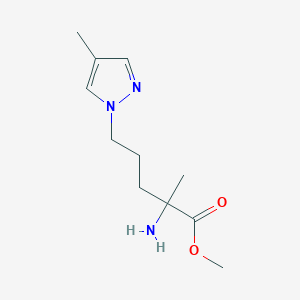
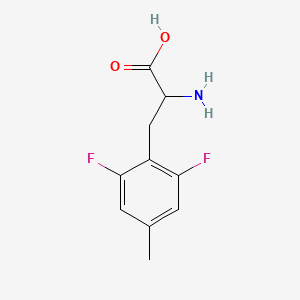
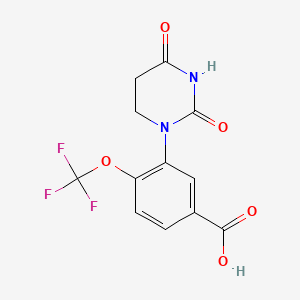
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

